2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)21-10-9-20(17(21)23)12-16(22)19-8-7-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTWZJGPAVAKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=CS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H17FN4O2
- Molecular Weight : 328.34 g/mol
- Structural Features : The compound features a fluorinated phenyl group and an imidazolidinone ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The presence of the fluorine atom enhances the lipophilicity and stability of the compound, potentially improving its pharmacokinetic properties.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit antiproliferative effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression.
- Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties, although detailed studies are still required to elucidate the spectrum of activity and underlying mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:
-
Anticancer Efficacy :
Study Compound Effect Mechanism Study 1 EA (related compound) Inhibited colon cancer growth Induced apoptosis via STAT1 pathway - Antimicrobial Studies :
- Pharmacokinetics :
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and imidazolidinone moieties are susceptible to hydrolysis under acidic or basic conditions.
-
Key Findings :
Nucleophilic Substitution at the Fluorophenyl Group
The 2-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NaN₃/DMF | 120°C, 24h | Azide-substituted derivative (2-azidophenyl analog) | |
| KSCN/CuI | Microwave, 150°C, 2h | Thiocyanate-substituted phenyl derivative |
-
Key Findings :
Ring-Opening Reactions of Imidazolidinone
The 2-oxoimidazolidinone ring can undergo ring-opening in the presence of strong nucleophiles.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NH₂NH₂/EtOH | Reflux, 6h | Urea derivative + thiophen-2-yl ethylamine | |
| LiAlH₄/THF | 0°C to RT, 4h | Reduced imidazolidine derivative |
-
Key Findings :
Electrophilic Substitution on Thiophene
The thiophen-2-yl group undergoes electrophilic substitution reactions.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | Nitro-substituted thiophene derivative | |
| Br₂/CH₂Cl₂ | RT, 30min | 5-Bromo-thiophen-2-yl ethylacetamide |
-
Key Findings :
Oxidation and Reduction Reactions
Functional groups in the compound participate in redox transformations.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 12h | Reduced imidazolidine (saturated ring) | |
| KMnO₄/H₂SO₄ | 60°C, 3h | Sulfone formation (thiophene oxidation) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Imidazolidinone vs. Benzimidazole/Triazole-Thiazole Hybrids
- Compound 9b (): Features a benzimidazole-triazole-thiazole scaffold with a 4-fluorophenyl group. Unlike the target compound’s imidazolidinone, this structure has a triazole-thiazole-acetamide linker. The benzimidazole core may enhance π-π stacking, but the imidazolidinone’s carbonyl group in the target compound could improve hydrogen-bonding with targets like proteases or kinases .
- N-[2-(2-oxoimidazolidin-1-yl)ethyl] arylureas (): These compounds share the imidazolidinone core but replace the acetamide-thiophene chain with arylurea groups.
B. Acetamide Linker Modifications
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Retains the acetamide bridge but substitutes the imidazolidinone with a dichlorophenyl group and thiazole ring. The dichlorophenyl group increases steric bulk and electron-withdrawing effects, which may alter target selectivity compared to the target’s fluorophenyl group .
- Compound 9 (): Contains a fluorophenyl-imidazole-thio-thiazole-acetamide structure.
Substituent Effects
A. Fluorophenyl vs. Other Aryl Groups
- The 2-fluorophenyl group in the target compound enhances metabolic stability via reduced cytochrome P450-mediated oxidation compared to non-fluorinated analogs (e.g., ’s dichlorophenyl or ’s 4-fluorophenyl derivatives) .
- N-(2-Fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (Ocfentanil, ): While structurally distinct (opioid derivative), its 2-fluorophenyl-acetamide moiety highlights how fluorination can modulate receptor binding. The target compound’s imidazolidinone and thiophene groups likely redirect activity away from opioid receptors .
B. Thiophene vs. Thiazole/Other Heterocycles
- Thiophene’s lower electronegativity compared to thiazole () may reduce dipole interactions but increase lipophilicity, improving blood-brain barrier penetration. This could position the target compound for central nervous system applications .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s thiophene-ethyl group likely lowers LogP compared to dichlorophenyl derivatives (), balancing solubility and membrane permeability .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer:
The synthesis of imidazolidinone- and acetamide-containing compounds typically involves multi-step reactions. Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the imidazolidinone core .
- Catalysts: Potassium carbonate or triethylamine is often used to deprotonate intermediates, facilitating amide bond formation .
- Purification: Recrystallization from ethanol or methanol is effective for removing unreacted starting materials .
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .
Example Protocol (Adapted from ):
React 2-fluoroaniline derivatives with carbonyl diimidazole to form the imidazolidinone ring.
Couple the product with 2-(thiophen-2-yl)ethylamine via a nucleophilic acyl substitution reaction in DMF with K₂CO₃.
Recrystallize the final product from ethanol (yield: ~65–75%, purity >95% by HPLC).
Advanced: How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Molecular docking requires:
- Target Selection: Prioritize targets based on structural homology (e.g., kinases, GPCRs) where fluorophenyl and thiophene groups are known modulators .
- Software Tools: Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (critical for 2-fluorophenyl interactions) .
- Validation: Compare docking poses with co-crystallized ligands (e.g., PDB ID 3ERT for estrogen receptors) to assess binding mode accuracy .
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities, accounting for desolvation and entropy effects .
Case Study ():
A thiophene-containing analog showed a binding energy of −8.2 kcal/mol to COX-2, with the thiophene moiety occupying the hydrophobic pocket. Adjust protonation states of the imidazolidinone ring for pH-dependent target interactions.
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and thiophene groups) and imidazolidinone NH (δ 8.1–8.5 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O) signals at ~170 ppm and thiophene C-S bonds at ~125 ppm .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Data Interpretation Tip: Overlap between thiophene and fluorophenyl signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific conditions. Mitigate via:
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
- Cell Line Validation: Use isogenic cell lines to control for genetic variability (e.g., HEK293 vs. HeLa) .
- Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA, TPP) to identify unintended targets .
- Pharmacokinetic Analysis: Measure metabolic stability in liver microsomes to rule out rapid degradation .
Example (): A fluorophenyl-thiadiazole analog showed IC₅₀ = 2 μM in enzyme assays but no activity in cell-based models due to poor membrane permeability.
Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anti-Inflammatory Screening: COX-1/COX-2 inhibition assays using purified enzymes and colorimetric detection (e.g., Cayman Chemical kits) .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) .
Protocol Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO <0.1%) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Core Modifications: Replace the imidazolidinone with pyrimidinone to assess ring size impact on target binding .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance electrophilic interactions .
- Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to evaluate heterocycle tolerance .
- Prodrug Design: Esterify the acetamide to improve bioavailability .
SAR Case ( ): A benzothiadiazine analog with 6-Cl substitution showed 10-fold higher potency than the parent compound against inflammatory targets.
Basic: What are the critical stability parameters for long-term storage of this compound?
Methodological Answer:
- Temperature: Store at −20°C in amber vials to prevent photodegradation of the thiophene moiety .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the imidazolidinone ring .
- Solubility: Prepare stock solutions in DMSO (sterile-filtered) and avoid freeze-thaw cycles .
Stability Testing (): HPLC purity remained >90% after 6 months under recommended conditions.
Advanced: What computational methods can predict metabolic pathways and potential toxicity?
Methodological Answer:
- Metabolism Prediction: Use software like MetaSite or GLORY to identify likely Phase I oxidation sites (e.g., thiophene S-oxidation) .
- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
- CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorometric kits .
Example (): A dimethoxyphenyl analog was predicted to undergo rapid glucuronidation, reducing its in vivo half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
